(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: , also known by its systematic IUPAC name, is a complex organic compound with a unique fused-ring structure. Let’s break down its name:
(1E): Indicates the presence of a single double bond (E configuration) in the molecule.
[(3,4-dichlorophenyl)imino]: Refers to the substituent attached to the pyrroloquinoline core. It contains two chlorine atoms and an imino group.
4,4,6,8-tetramethyl: Indicates the positions of methyl groups on the quinoline ring.
4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Describes the fused ring system, which combines a pyrrolo ring and a quinoline ring.
This compound’s intricate structure suggests potential biological activity and interesting properties.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups (imino, methyl, and chloro substituents). These reactions may include oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but modifications of the quinoline or pyrrolo ring system are likely.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological applications.
Medicine: Exploring its role as a drug candidate or lead compound for specific diseases.
Industry: Possible applications in materials science, catalysis, or organic electronics.
Mechanism of Action
The compound’s mechanism of action remains speculative without specific studies. it could interact with cellular targets (enzymes, receptors) or modulate signaling pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, reactivity, and properties with related pyrroloquinoline derivatives.
Properties
Molecular Formula |
C21H18Cl2N2O |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H18Cl2N2O/c1-11-7-14-12(2)10-21(3,4)25-19(14)15(8-11)18(20(25)26)24-13-5-6-16(22)17(23)9-13/h5-10H,1-4H3 |
InChI Key |
IJMKLXXVVBCWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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